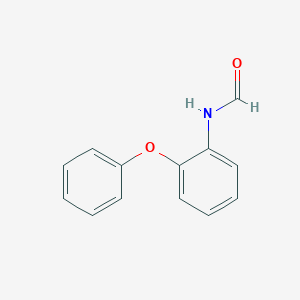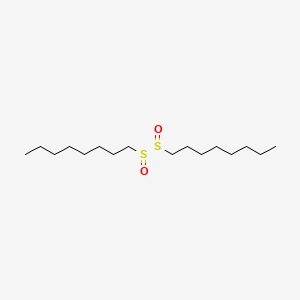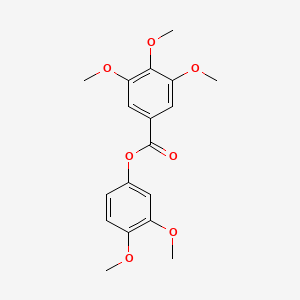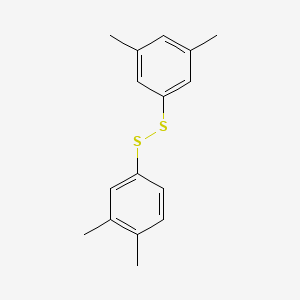
Disulfide, 3,4-dimethylphenyl 3,5-dimethylphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Xylyl 3,5-xylyl disulfide: is an organic compound with the molecular formula C16H18S2 . It is characterized by the presence of two xylyl groups connected by a disulfide bond.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-xylyl 3,5-xylyl disulfide typically involves the reaction of 3,4-dimethylphenyl thiol with 3,5-dimethylphenyl thiol in the presence of an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide and iodine. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under controlled temperature conditions .
Industrial Production Methods: In an industrial setting, the production of 3,4-xylyl 3,5-xylyl disulfide may involve large-scale oxidation reactions using continuous flow reactors. This method ensures efficient mixing and temperature control, leading to higher yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 3,4-xylyl 3,5-xylyl disulfide undergoes various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated or nitrated aromatic compounds
Scientific Research Applications
Chemistry: 3,4-xylyl 3,5-xylyl disulfide is used as a reagent in organic synthesis, particularly in the formation of complex sulfur-containing compounds .
Biology: In biological research, this compound is studied for its potential role in modulating redox reactions and its effects on cellular processes .
Medicine: Research is ongoing to explore the potential therapeutic applications of 3,4-xylyl 3,5-xylyl disulfide, particularly in the development of new drugs targeting oxidative stress-related diseases .
Industry: This compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products .
Mechanism of Action
The mechanism of action of 3,4-xylyl 3,5-xylyl disulfide involves its ability to undergo redox reactions, which can modulate the redox state of biological systems. The disulfide bond can be reduced to form thiols, which can interact with various molecular targets, including enzymes and proteins, affecting their function and activity .
Comparison with Similar Compounds
- 3,4-Dimethylphenyl disulfide
- 3,5-Dimethylphenyl disulfide
- Benzyl disulfide
Comparison: 3,4-xylyl 3,5-xylyl disulfide is unique due to the presence of both 3,4-dimethylphenyl and 3,5-dimethylphenyl groups, which confer distinct chemical properties compared to other disulfides. This structural uniqueness allows it to participate in specific chemical reactions and exhibit particular biological activities .
Properties
CAS No. |
65104-35-0 |
|---|---|
Molecular Formula |
C16H18S2 |
Molecular Weight |
274.4 g/mol |
IUPAC Name |
1-[(3,4-dimethylphenyl)disulfanyl]-3,5-dimethylbenzene |
InChI |
InChI=1S/C16H18S2/c1-11-7-12(2)9-16(8-11)18-17-15-6-5-13(3)14(4)10-15/h5-10H,1-4H3 |
InChI Key |
GYARJWYKQJZMPX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)SSC2=CC(=CC(=C2)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


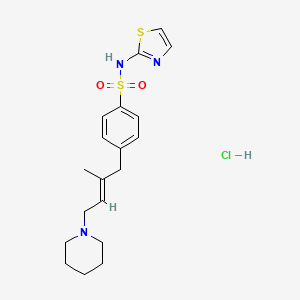
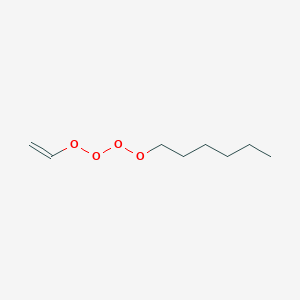
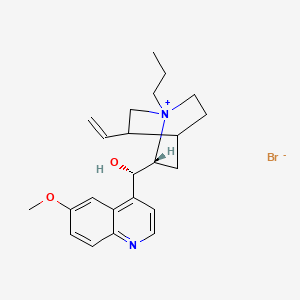
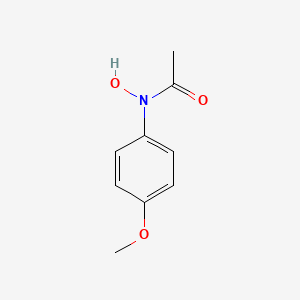
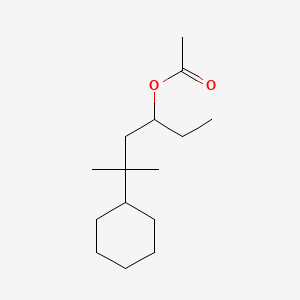
![Ethyl 4-[(2,3-dichlorophenyl)methyl]benzoate](/img/structure/B13783690.png)
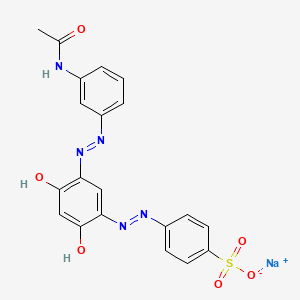
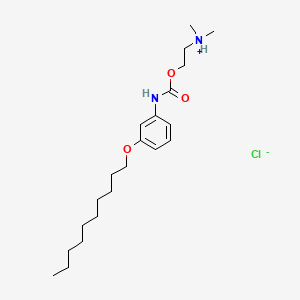

![Acetamide,N-[4-(1-aminoethyl)-thiazol-2-YL]-](/img/structure/B13783714.png)
